1-[2-(2,6-Dichloroanilino)-2-oxoethyl]pyrazole-3-carboxylic acid
Overview
Description
1-[2-(2,6-Dichloroanilino)-2-oxoethyl]pyrazole-3-carboxylic acid is a chemical compound known for its significant pharmacological properties. It is commonly used in the pharmaceutical industry due to its anti-inflammatory and analgesic effects. This compound is structurally related to diclofenac, a well-known nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammatory diseases .
Preparation Methods
The synthesis of 1-[2-(2,6-Dichloroanilino)-2-oxoethyl]pyrazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloroaniline and pyrazole-3-carboxylic acid.
Reaction Conditions: The reaction involves the formation of an amide bond between the amino group of 2,6-dichloroaniline and the carboxylic acid group of pyrazole-3-carboxylic acid.
Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to ensure efficient mixing and reaction control.
Chemical Reactions Analysis
1-[2-(2,6-Dichloroanilino)-2-oxoethyl]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[2-(2,6-Dichloroanilino)-2-oxoethyl]pyrazole-3-carboxylic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain . This leads to its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
1-[2-(2,6-Dichloroanilino)-2-oxoethyl]pyrazole-3-carboxylic acid is similar to other NSAIDs, such as:
Diclofenac: Both compounds share a similar mechanism of action and are used to treat pain and inflammation.
Aceclofenac: This compound is also a derivative of diclofenac and has similar pharmacological properties.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic effects, but with a different chemical structure.
The uniqueness of this compound lies in its specific structural features, which contribute to its potency and selectivity as a COX inhibitor .
Properties
IUPAC Name |
1-[2-(2,6-dichloroanilino)-2-oxoethyl]pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3/c13-7-2-1-3-8(14)11(7)15-10(18)6-17-5-4-9(16-17)12(19)20/h1-5H,6H2,(H,15,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBITTUHOJDLPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CN2C=CC(=N2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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